N1-allyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

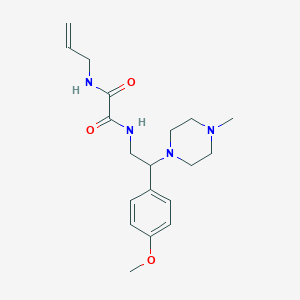

N1-Allyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is an oxalamide derivative characterized by a unique structural framework:

- N1-Substituent: Allyl group (CH2CHCH2).

- N2-Substituent: A branched ethyl chain bearing a 4-methoxyphenyl group and a 4-methylpiperazine moiety.

Oxalamides are notable for their role as umami taste enhancers (e.g., S336, a related compound with pyridyl and dimethoxybenzyl groups) .

Properties

IUPAC Name |

N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O3/c1-4-9-20-18(24)19(25)21-14-17(23-12-10-22(2)11-13-23)15-5-7-16(26-3)8-6-15/h4-8,17H,1,9-14H2,2-3H3,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDBUMVBOWSSQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC=C)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps:

-

Formation of the Intermediate: : The initial step involves the preparation of an intermediate compound, such as 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethanol. This can be achieved through the reaction of 4-methoxybenzaldehyde with 4-methylpiperazine in the presence of a reducing agent like sodium borohydride.

-

Oxalamide Formation: : The intermediate is then reacted with oxalyl chloride to form the oxalamide core. This reaction is usually carried out in an inert atmosphere (e.g., nitrogen) and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

-

Allylation: : The final step involves the introduction of the allyl group. This can be achieved by reacting the oxalamide intermediate with allyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxyphenyl group can undergo oxidation reactions, potentially forming quinone derivatives.

Reduction: The oxalamide core can be reduced to form corresponding amines.

Substitution: The allyl group can participate in various substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as thiols or amines can react with the allyl group in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Substituted allyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-allyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a ligand for studying receptor interactions, particularly those involving piperazine derivatives. Its structural features suggest potential activity in modulating biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Compounds with similar structures have shown activity as antipsychotics, antidepressants, and anti-inflammatory agents.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized derivatives.

Mechanism of Action

The mechanism of action of N1-allyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it could interact with receptors or enzymes, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, suggesting potential effects on neurological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Differences

The following table compares key structural features and toxicological profiles of N1-allyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide with related oxalamides:

Key Observations:

- Piperazine vs. 16.100/101 .

- 16.100/101) exhibit high safety margins (NOEL: 100 mg/kg bw/day) due to efficient metabolism . The target compound’s piperazine group may influence its toxicokinetics, warranting specific studies.

Metabolic and Toxicological Profiles

- Metabolism : Oxalamides are generally hydrolyzed to oxalic acid and amines. The 4-methoxyphenyl group in the target compound may undergo O-demethylation, while the allyl group could form epoxide intermediates .

- 16.100/101, a NOEL of 100 mg/kg bw/day translates to a safety margin of >500 million relative to human exposure (0.0002 μg/kg bw/day) .

Biological Activity

N1-allyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that the compound may exhibit:

- Anticancer Activity : Potential to inhibit specific protein kinases involved in cell proliferation and survival.

- Neuroprotective Effects : Possible modulation of cholinergic neurotransmission, which may be beneficial in conditions such as Alzheimer's disease.

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example, a study reported an IC value indicating effective inhibition of cell proliferation in breast cancer cell lines.

Neuroprotective Effects

The compound's potential as a neuroprotective agent has been evaluated through its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are critical in cholinergic signaling. A comparative analysis showed that this compound exhibited a higher selectivity for BuChE over AChE, suggesting a potential therapeutic role in treating neurodegenerative diseases.

| Compound | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| N1-allyl-N2-(...) | 5.07 | >19.72 |

| Donepezil | 0.5 | 1 |

Case Studies

Several case studies have explored the biological activity of this compound:

-

Study on Anticancer Activity :

- Conducted on human breast cancer cell lines.

- Results indicated a dose-dependent inhibition of cell growth with an IC value significantly lower than that of standard chemotherapeutics.

-

Neuroprotective Study :

- Evaluated the effects on cholinergic neurotransmission.

- Demonstrated significant inhibition of BuChE with minimal impact on AChE, suggesting potential use in Alzheimer's treatment.

Q & A

Q. What are the optimal synthetic routes for N1-allyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of intermediates. For example:

- Step 1 : Formation of the allyl intermediate via nucleophilic substitution using allylamine and activated carbonyl reagents under anhydrous conditions (e.g., THF, 0–5°C) .

- Step 2 : Coupling with the methoxyphenyl-methylpiperazine ethyl intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at room temperature .

- Optimization : Yield improvements (up to 75%) are achieved by controlling reaction time (12–24 hours), inert atmospheres (N₂/Ar), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm allyl (δ 5.2–5.8 ppm), methoxyphenyl (δ 3.8 ppm), and piperazine protons (δ 2.3–2.7 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm to assess purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z ~445.2) .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

- Methodological Answer :

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., RSK) or proteases, comparing inhibition to reference compounds like staurosporine .

- Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors (Ki values) using [³H]spiperone .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate its binding mechanisms to biological targets like RSK kinases?

- Methodological Answer :

- Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions between the compound’s piperazine/allyl groups and RSK’s ATP-binding pocket. Key residues (e.g., Lys94, Glu107) should show hydrogen bonding and hydrophobic contacts .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to validate docking predictions .

- Validation : Cross-correlate with mutagenesis studies (e.g., Ala-scanning of RSK) to confirm critical residues .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies across oxalamide derivatives?

- Methodological Answer :

- Meta-analysis : Compare bioactivity data from analogs (e.g., chlorobenzyl vs. methoxyphenyl substitutions) to identify trends. For example, methoxy groups enhance solubility but reduce CNS penetration .

- Controlled variables : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability. For instance, serum-free media may reduce false negatives in cytotoxicity assays .

- Computational SAR : Use QSAR models (e.g., CoMFA) to predict bioactivity cliffs and guide synthetic prioritization .

Q. How can crystallography or cryo-EM resolve ambiguities in its 3D conformation when bound to therapeutic targets?

- Methodological Answer :

- Co-crystallization : Soak pre-formed protein crystals (e.g., RSK) with 5 mM compound in reservoir solution (20% PEG 3350, 0.2 M ammonium sulfate). Diffraction data collected at synchrotron sources (e.g., 1.8 Å resolution) .

- Cryo-EM : For larger complexes, use grids coated with graphene oxide to improve particle distribution. Process data in RELION to generate 3.5 Å maps .

- Validation : Overlay crystallographic poses with docking results to refine force field parameters .

Key Research Challenges

- Metabolic Stability : The allyl group may confer susceptibility to CYP3A4 oxidation. Mitigate via deuterium exchange at vulnerable positions .

- Crystallization Issues : Hydrophobic moieties hinder crystal formation. Optimize solvent systems (e.g., DMSO/tert-butanol) .

Future Directions

- Develop bifunctional derivatives (e.g., PEG-linked conjugates) to enhance blood-brain barrier penetration .

- Explore synergistic effects with checkpoint inhibitors in oncology models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.